molecular formula C24H28N4O2S B2993463 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 688355-48-8

2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2993463
CAS No.: 688355-48-8
M. Wt: 436.57
InChI Key: HVKLHZRWMFWOJV-UHFFFAOYSA-N
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Description

2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a quinazoline core, a methoxyphenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone. The reduction is often carried out using sodium borohydride (NaBH4) due to its selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as lithium aluminum hydride (LiAlH4) or iron may be employed to facilitate the reduction process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: As mentioned earlier, reduction can be achieved using agents like NaBH4 or LiAlH4.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction typically results in the formation of secondary amines .

Scientific Research Applications

2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the piperidine ring could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-1-(4-methylpiperidin-1-yl)ethan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-17-11-13-28(14-12-17)22(29)16-31-24-26-21-6-4-3-5-20(21)23(27-24)25-15-18-7-9-19(30-2)10-8-18/h3-10,17H,11-16H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLHZRWMFWOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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